(S,R,S)-AHPC-CO-PEG4-propargyl

Catalog No.
S15359564
CAS No.
M.F
C34H48N4O8S
M. Wt
672.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-CO-PEG4-propargyl

Product Name

(S,R,S)-AHPC-CO-PEG4-propargyl

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C34H48N4O8S

Molecular Weight

672.8 g/mol

InChI

InChI=1S/C34H48N4O8S/c1-6-12-43-14-16-45-18-19-46-17-15-44-13-11-29(40)37-31(34(3,4)5)33(42)38-22-27(39)20-28(38)32(41)35-21-25-7-9-26(10-8-25)30-24(2)36-23-47-30/h1,7-10,23,27-28,31,39H,11-22H2,2-5H3,(H,35,41)(H,37,40)/t27-,28+,31-/m1/s1

InChI Key

FTLDORQHAGSPKF-CKIYMEHHSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCC#C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCC#C)O

(S,R,S)-AHPC-CO-PEG4-propargyl is a synthetic compound that belongs to a class of heterobifunctional crosslinkers. It features a propargyl group at one end and a carboxylic acid at the other, allowing it to engage in click chemistry reactions, particularly with azide-containing molecules. This compound is characterized by its unique stereochemistry, denoted as (S,R,S), which refers to the specific arrangement of atoms around its chiral centers. The incorporation of polyethylene glycol (PEG) enhances its solubility and biocompatibility, making it suitable for various biological applications.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows the compound to form 1,4-disubstituted 1,2,3-triazoles when reacted with azides, a process known as "click chemistry." The reaction is highly selective and proceeds rapidly due to the high thermodynamic driving force associated with the formation of stable triazole products .
  • Esterification Reactions: The carboxylic acid moiety can react with alcohols or amines to form esters or amides, respectively, facilitating the conjugation of various biomolecules .
  • Bioconjugation: The propargyl group enables the attachment of diverse functional groups or biomolecules through click chemistry, enhancing the versatility of (S,R,S)-AHPC-CO-PEG4-propargyl in drug development and protein labeling.

The biological activity of (S,R,S)-AHPC-CO-PEG4-propargyl is primarily linked to its role in drug delivery systems and bioconjugation strategies. Its ability to form stable conjugates with proteins or nucleic acids allows for targeted delivery of therapeutics. Moreover, it has been utilized in the development of PROTAC (Proteolysis Targeting Chimeras) technology, which harnesses the ubiquitin-proteasome system to selectively degrade target proteins within cells .

The synthesis of (S,R,S)-AHPC-CO-PEG4-propargyl typically involves several steps:

  • Preparation of PEG Linker: The PEG4 unit is synthesized through polymerization techniques, which can include ring-opening polymerization or other methods to achieve the desired molecular weight.
  • Introduction of Propargyl Group: The propargyl moiety is introduced via alkylation or coupling reactions with appropriate reagents that contain a propargyl functional group.
  • Formation of Carboxylic Acid: The final step involves attaching a carboxylic acid group to one end of the PEG chain, often using standard organic synthesis techniques such as esterification or amidation.

These steps may vary based on specific lab protocols and desired purity levels.

(S,R,S)-AHPC-CO-PEG4-propargyl has diverse applications in:

  • Drug Development: Used as a linker in PROTAC technology for targeted protein degradation.
  • Bioconjugation: Facilitates the attachment of drugs to antibodies or other biomolecules for enhanced therapeutic efficacy.
  • Diagnostics: Employed in imaging and detection assays where stable conjugates are required.
  • Research Tools: Utilized in chemical biology for studying protein interactions and cellular processes.

Interaction studies involving (S,R,S)-AHPC-CO-PEG4-propargyl often focus on its capacity to form stable complexes with azide-containing biomolecules. These studies typically employ techniques such as:

  • Mass Spectrometry: To analyze the formation of conjugates and assess reaction efficiency.
  • Fluorescence Spectroscopy: To monitor interactions in real-time.
  • Cellular Assays: To evaluate the biological impact of conjugated compounds on cell viability and function.

These studies help elucidate the compound's effectiveness in various biological contexts.

(S,R,S)-AHPC-CO-PEG4-propargyl shares similarities with several other compounds used in click chemistry and bioconjugation. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
(S,R,S)-AHPC-PEG4-AlkyneContains an alkyne groupUsed primarily for CuAAC reactions .
(S,R,S)-AHPC-O-PEG1-PropargylContains an alkyne and PEG1 linkerDesigned for specific E3 ligase interactions .
Propargyl-PEG4-AcidHeterobifunctional with a carboxylic acidVersatile for both bioconjugation and drug delivery .
(S,R,S)-AHPC-C4-NH2 HydrochlorideAmine functionality for amide formationIncorporates E3 ligase ligand properties .

Uniqueness

The uniqueness of (S,R,S)-AHPC-CO-PEG4-propargyl lies in its specific stereochemistry and structural features that optimize its performance in bioconjugation applications while maintaining high solubility and stability. Its design allows for selective targeting within complex biological systems, distinguishing it from other similar compounds that may not possess these tailored characteristics.

XLogP3

1.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

672.31928568 g/mol

Monoisotopic Mass

672.31928568 g/mol

Heavy Atom Count

47

Dates

Modify: 2024-08-11

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